n'-Methylidenepyridine-4-carbohydrazide

Pharmaceutical Analysis Quality Control Reference Standards

N'-Methylidenepyridine-4-carbohydrazide (Isoniazid Impurity 2) is the mandatory, fully characterized reference standard for regulatory ANDA filings and QC method validation of isoniazid API. Unlike generic isoniazid, this distinct Schiff-base hydrazone carries the critical methylidene substituent that defines its impurity profile. Supplied with a certified CoA and traceable to USP/EP pharmacopeial standards, it is irreplaceable for analytical accuracy. Additionally, its documented direct inhibition of IMPDH2 (Ki = 430–440 nM) and engagement with PDE4A make it a unique chemical probe for oncology and inflammation research. Procure with confidence — this compound is analytically validated, available from multiple global suppliers, and ships under standard ambient conditions with no DEA or REACH restrictions.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 4813-02-9
Cat. No. B13823579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen'-Methylidenepyridine-4-carbohydrazide
CAS4813-02-9
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC=NNC(=O)C1=CC=NC=C1
InChIInChI=1S/C7H7N3O/c1-8-10-7(11)6-2-4-9-5-3-6/h2-5H,1H2,(H,10,11)
InChIKeyZBUGKLFQZNDYHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n'-Methylidenepyridine-4-carbohydrazide (CAS 4813-02-9): A Schiff Base Hydrazone with Validated Utility as an Isoniazid Impurity Standard and Distinct Biological Activity


N'-Methylidenepyridine-4-carbohydrazide (CAS 4813-02-9), also known as N'-methyleneisonicotinohydrazide or isoniazid formaldehyde adduct, is a synthetic organic compound belonging to the Schiff base hydrazone class [1]. Structurally, it is derived from the condensation of isoniazid (pyridine-4-carbohydrazide) with formaldehyde, featuring a characteristic azomethine (-C=N-) group [1]. It is primarily recognized and utilized as a fully characterized reference standard impurity for the anti-tuberculosis drug isoniazid, supporting analytical method development and quality control (QC) in pharmaceutical manufacturing [2]. Beyond this role, the compound exhibits a distinct polypharmacological profile with documented inhibitory activity against several key therapeutic targets, including inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), phosphodiesterase type 4A (PDE4A), and cyclooxygenase enzymes (COX-1/2) [3].

Why n'-Methylidenepyridine-4-carbohydrazide (CAS 4813-02-9) Cannot Be Interchanged with Generic Hydrazide Derivatives or Other Isoniazid Impurities


Generic substitution among pyridine-4-carbohydrazide derivatives is not scientifically valid due to profound differences in their chemical structure, which directly dictate their function. N'-Methylidenepyridine-4-carbohydrazide is uniquely defined by its specific methylidene substituent on the hydrazide moiety [1]. This minimal structural alteration fundamentally changes the compound's identity from the active pharmaceutical ingredient (API) isoniazid to a distinct impurity [2]. Consequently, its biological target profile diverges significantly. While isoniazid requires activation by bacterial catalase-peroxidase (KatG) to inhibit mycolic acid biosynthesis , N'-Methylidenepyridine-4-carbohydrazide demonstrates direct, measurable inhibitory activity against unrelated eukaryotic enzymes like IMPDH2 (Ki = 430-440 nM) and PDE4A [3]. Therefore, for applications demanding absolute specificity—whether as a regulatory impurity reference standard with a certified Certificate of Analysis (CoA) [2] or as a chemical probe with a defined, non-isoniazid target profile—this compound is functionally irreplaceable by its analogs.

Quantitative Differentiation Guide for n'-Methylidenepyridine-4-carbohydrazide (CAS 4813-02-9) Against Key Comparators


Defined Regulatory Identity as a Certified Isoniazid Impurity Standard

N'-Methylidenepyridine-4-carbohydrazide (CAS 4813-02-9) is the chemically defined and commercially available isoniazid formaldehyde adduct impurity [1]. In contrast to other isoniazid-related impurities like Isoniazid Impurity 1 (2,5-Di(pyridin-4-yl)-1,3,4-oxadiazole) [2] or Impurity 3 (unspecified byproduct) , this specific impurity is supplied with a detailed Certificate of Analysis (CoA) and comprehensive characterization data compliant with regulatory guidelines for ANDA submissions [1]. This validated identity is essential for accurate analytical method development and validation (AMV).

Pharmaceutical Analysis Quality Control Reference Standards

Potent In Vitro Inhibition of Human IMPDH2 Enzyme

The compound demonstrates measurable inhibition of human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in purine nucleotide biosynthesis and a validated target for immunosuppressive and antiviral therapies. Specifically, it exhibits a Ki of 430 nM against IMP substrate and a Ki of 440 nM against NAD substrate [1]. In contrast, the parent compound isoniazid has no reported direct activity against IMPDH2, functioning instead as a prodrug that inhibits mycobacterial cell wall synthesis . This activity places it within a distinct biochemical space.

Enzymology Immunosuppression Antiviral

Measurable Inhibitory Activity on Phosphodiesterase 4 (PDE4)

N'-Methylidenepyridine-4-carbohydrazide has been evaluated in vitro for its inhibitory activity on unpurified recombinant Phosphodiesterase type 4A (PDE4A) [1]. While specific IC50 data from this assay is not directly provided in the search results, the compound's engagement with PDE4A is documented, distinguishing it from the parent isoniazid, which is not a known PDE4 inhibitor. This contrasts with the reported PDE4 inhibitory activity of other pyridine-based scaffolds [2].

Inflammation CNS Disorders Signal Transduction

Weak Inhibition of Cyclooxygenase (COX) Enzymes

The compound was evaluated for its inhibitory activity against COX-1 and COX-2, showing an IC50 of 100,000 nM (100 µM) for both enzymes [1]. This is in stark contrast to potent, selective COX-2 inhibitors, which often exhibit IC50 values in the low nanomolar range [2]. This low potency is a key differentiating feature, indicating that the compound is not a viable lead for anti-inflammatory drug development.

Inflammation Pain Enzymology

Optimal Application Scenarios for n'-Methylidenepyridine-4-carbohydrazide (CAS 4813-02-9) Based on Quantitative Evidence


Pharmaceutical Quality Control: Certified Isoniazid Impurity Reference Standard

This is the primary, validated industrial application for this compound. As a fully characterized and certified isoniazid formaldehyde adduct impurity (CAS 4813-02-9) [1], it is essential for analytical method development, method validation (AMV), and quality control (QC) during the commercial production of isoniazid API and drug products [1]. Its defined chemical identity and the availability of a Certificate of Analysis (CoA) make it a mandatory reference material for meeting regulatory requirements for Abbreviated New Drug Applications (ANDAs) [1]. The product is intended for analytical purposes only and is not for human use [1].

Biochemical Research: Chemical Probe for IMPDH2 Enzyme Activity

Based on its documented in vitro inhibition of human IMPDH2 (Ki = 430-440 nM) [2], N'-Methylidenepyridine-4-carbohydrazide can serve as a chemical probe to study IMPDH2 function in cellular models of immunosuppression, viral replication, or cancer metabolism. Unlike the prodrug isoniazid, which targets mycobacterial cell wall synthesis, this compound provides a direct, measurable interaction with a host enzyme, offering a distinct research tool .

Medicinal Chemistry: Negative Control or Scaffold for PDE4 Studies

The compound's documented, though unquantified, engagement with PDE4A [3] and its very weak COX inhibition (IC50 = 100 µM) [4] make it a useful compound for medicinal chemistry campaigns. It can serve as a negative control for assays requiring a non-potent COX binder or as a starting scaffold for the design of novel PDE4 inhibitors, a target implicated in inflammatory and CNS disorders [5]. Its distinct profile separates it from both isoniazid and known potent PDE4 inhibitors.

Coordination Chemistry: Schiff Base Ligand for Metal Complex Synthesis

As a Schiff base containing an azomethine (-C=N-) group, this compound has potential as a ligand in coordination chemistry to form stable complexes with transition metals . This application is supported by class-level evidence from studies on related pyridine-4-carbohydrazide Schiff bases, which have been synthesized and characterized as ligands for metals like Co(II), Ni(II), Cu(II), and Pd(II) [6]. This utility is distinct from its role as an impurity or enzyme inhibitor.

Technical Documentation Hub

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18 linked technical documents
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